4-Phenyl-2-vinylthiazole
Description
Contextualization within the Broader Field of Vinylthiazole and Phenylthiazole Chemistry
The chemical nature of 4-Phenyl-2-vinylthiazole is best understood by considering its constituent parts within the families of vinylthiazoles and phenylthiazoles. Thiazoles are a class of five-membered aromatic heterocycles containing both sulfur and nitrogen atoms, which are found in natural products like vitamin B1 (thiamine) and are integral to many synthetic compounds. nih.gov
Phenylthiazoles , such as 2,4-diphenylthiazole, are characterized by the presence of one or more phenyl groups attached to the thiazole (B1198619) ring. bldpharm.com This substitution influences the electronic properties, solubility, and crystalline nature of the molecule. Phenylthiazole derivatives are explored for their applications in medicinal chemistry and materials science, where the phenyl group can be further functionalized to modulate the compound's activity or physical characteristics. nih.govresearchgate.net
Vinylthiazoles , on the other hand, are defined by the presence of a C=C double bond (vinyl group) attached to the thiazole core. The vinyl group is a key functional handle for a variety of chemical reactions, most notably polymerization and cycloadditions. smolecule.com Research has shown that 4-alkenylthiazoles, a class that includes 4-vinylthiazoles, can act as effective dienes in Diels-Alder reactions, a powerful tool for constructing complex cyclic systems. nih.govresearchgate.net The reactivity of the vinyl group, combined with the electronic nature of the thiazole ring, makes these compounds versatile precursors in organic synthesis. um.es
This compound (C₁₁H₉NS) merges these two motifs. The phenyl group at position 4 and the vinyl group at position 2 create a conjugated system with distinct reactivity at both sites. The presence of the amino-like nitrogen atom in the thiazole ring can enhance the reactivity of the vinyl group in certain reactions. nih.gov This dual functionality allows for its participation in a wide range of chemical transformations, positioning it as a specialized reagent within the larger field of heterocyclic chemistry.
Significance in Modern Synthetic and Materials Chemistry Research
The significance of this compound stems from its utility as a versatile intermediate in the synthesis of more complex molecules and its potential use in the development of advanced materials.
In synthetic chemistry , the compound serves as a valuable substrate in stereoselective catalysis. A key example is its use in copper-catalyzed enantioselective reductive coupling reactions. Research has demonstrated that this compound can react with aldimines in the presence of a chiral copper catalyst to produce highly functionalized chiral amines. worktribe.com These products are formed with good yields and high levels of diastereoselectivity and enantioselectivity, which is crucial for the synthesis of enantiomerically pure compounds.
In materials chemistry , thiazole-containing compounds are investigated for their photophysical properties. researchgate.net Conjugated systems built from vinylthiazole units can exhibit strong polarization, making them interesting for applications in linear and nonlinear optics. researchgate.net The combination of the phenyl and vinyl groups in this compound creates a π-conjugated system that can be extended through polymerization or by coupling with other aromatic units. This opens the possibility of creating novel organic electronic materials, such as those used in Organic Light Emitting Diodes (OLEDs) or as components in dyes and pigments. researchgate.net
Overview of Key Academic Research Avenues for this compound
Current academic research involving this compound and structurally related compounds is focused on leveraging its unique reactivity. The primary research avenues include:
Asymmetric Catalysis: A significant area of investigation is the use of this compound as a prochiral substrate in asymmetric catalysis to synthesize chiral building blocks. The vinyl group is the primary site of reaction. For instance, its participation in copper-hydride catalyzed reductive couplings with imines has been studied to produce chiral amine derivatives. worktribe.com This research focuses on optimizing reaction conditions, including the choice of chiral ligands, to achieve high yields and stereoselectivity.
Table 1: Enantioselective Reductive Coupling of this compound (1g) with an N-Boc Aldimine (2a) worktribe.com
| Ligand | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| (S)-DTBM-SEGPHOS (L1) | - | - | Low |
Cycloaddition Reactions: Research into 4-alkenylthiazoles has highlighted their ability to function as dienes in [4+2] cycloaddition reactions (Diels-Alder reactions). nih.govresearchgate.net Although specific studies focusing solely on this compound are part of this broader class, the principle applies. These reactions provide a direct route to complex, fused heterocyclic systems that are precursors to biologically active molecules and functional materials. nih.gov The substitution pattern, including the phenyl group, can influence the reactivity and selectivity of these cycloadditions.
Synthesis of Conjugated Materials: The structural framework of this compound makes it a candidate for the synthesis of novel conjugated polymers and small molecules for materials science. researchgate.net Research in this area would involve polymerization of the vinyl group or palladium-catalyzed cross-coupling reactions to extend the π-system. The goal is to develop materials with specific electronic and photophysical properties for applications in optoelectronics. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9NS |
|---|---|
Molecular Weight |
187.26 g/mol |
IUPAC Name |
2-ethenyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C11H9NS/c1-2-11-12-10(8-13-11)9-6-4-3-5-7-9/h2-8H,1H2 |
InChI Key |
JIBKTYWBRYMWNH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Strategies for 4 Phenyl 2 Vinylthiazole and Its Functionalized Analogues
Classical and Modern Methodologies for Thiazole (B1198619) Ring Formation
The synthesis of the thiazole core is a well-established field, with the Hantzsch thiazole synthesis remaining a cornerstone technique. This method's versatility allows for the creation of a wide array of substituted thiazoles through the condensation of key building blocks.
Hantzsch-Type Condensations Involving Vinyl- and Phenyl-Substituted Precursors
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in the 19th century, is a prominent method for preparing thiazole derivatives. smolecule.comacs.org The reaction classically involves the condensation of an α-haloketone and a thioamide. nih.gov To conceptually construct the 4-phenyl-2-vinylthiazole skeleton via a Hantzsch-type reaction, the necessary precursors would be a phenyl-substituted α-haloketone and a vinyl-substituted thioamide.
Specifically, the reaction would proceed between 2-bromo-1-phenylethanone (phenacyl bromide) and prop-2-enethioamide (vinylthioamide). The mechanism involves the nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. A similar application of the Hantzsch method has been successfully used to synthesize (E)-2-styrylthiazoles by reacting (E)-3-phenylprop-2-enethioamide with various α-halo carbonyl compounds. arkat-usa.org
Reactions Utilizing Phenacyl Bromides and Thioamide/Thiourea (B124793) Derivatives
A major route to the 4-phenylthiazole (B157171) core involves the reaction between phenacyl bromides and thioamide or thiourea derivatives. This is a direct application of the Hantzsch synthesis and is widely employed for its efficiency. When thiourea is used, the initial product is a 2-amino-4-phenylthiazole (B127512), which can be a versatile intermediate for further modifications. researchgate.netnanobioletters.com
The reaction is typically carried out by refluxing the phenacyl bromide and thiourea in a solvent such as ethanol. mdpi.com The use of a heterogeneous catalyst like copper silicate (B1173343) has been shown to accelerate the reaction, reduce reaction times, and produce excellent yields. nanobioletters.com This approach is robust and accommodates a variety of substituents on the phenyl ring of the phenacyl bromide, allowing for the synthesis of a library of 4-arylthiazole compounds. nanobioletters.com
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| 2-Bromo-1-(3-nitrophenyl)ethan-1-one | Thiourea | 95% Ethanol, Reflux | 4-(3-Nitrophenyl)thiazol-2-amine | mdpi.com |
| Substituted Phenacyl Bromides | Thiourea | Ethanol, Reflux, Copper Silicate Catalyst | Substituted 2-Amino-4-phenylthiazoles | nanobioletters.com |
| 2-Bromo-1-phenylethanones | Thiazol-2-amine | Acetone, Reflux | 6-Phenylimidazo[2,1-b]thiazoles | nih.gov |
Specific Synthetic Routes for the Introduction of Vinyl and Phenyl Moieties
The assembly of this compound requires targeted strategies to ensure the correct placement of both the vinyl and phenyl functional groups onto the thiazole heterocycle.
Strategies for 2-Vinylthiazole and 4-Vinylthiazole Core Synthesis
Several methods have been developed for the synthesis of vinylthiazoles. The introduction of the vinyl group can be achieved either by building it onto a pre-formed thiazole ring or by incorporating a vinyl-containing precursor during the ring's formation.
One effective strategy for creating a 4-vinylthiazole involves a two-step process starting from 1,4-dichlorobutan-2-one. This precursor is first reacted with a thioamide (e.g., N,N-dimethylthiourea) to form a 4-(2-chloroethyl)thiazole intermediate. nih.govacs.org Subsequent dehydrohalogenation of this intermediate, typically using a base like potassium tert-butoxide, eliminates HCl to generate the 4-vinylthiazole product in good yield. nih.govacs.org
Alternatively, a Wittig reaction can be employed. For example, 2-methylamino-4-thiazolecarbaldehyde can be reacted with methyltriphenylphosphonium (B96628) bromide in the presence of a strong base to yield 2-methylamino-4-vinylthiazole. prepchem.com Cross-metathesis reactions also present a modern approach for synthesizing vinyl-functionalized thiazoles. researchgate.net
| Synthetic Strategy | Precursor(s) | Key Reagents | Product | Reference |
| Dehydrohalogenation | 1,4-Dichlorobutan-2-one, N,N-Dimethylthiourea | Potassium tert-butoxide | 2-Dimethylamino-4-vinylthiazole | nih.govacs.org |
| Wittig Reaction | 2-Methylamino-5-(4-pyridyl)-4-thiazolecarbaldehyde | Methyltriphenylphosphonium bromide, Potassium tert-butoxide | 2-Methylamino-5-(4-pyridyl)-4-vinylthiazole | prepchem.com |
| Cross-Metathesis | Estragole, Thiazole derivative | Not specified | 4-Vinylthiazole product | researchgate.net |
Directed Introduction of the Phenyl Group at the 4-Position of the Thiazole Ring
The most direct and common method for introducing a phenyl group at the C4 position of the thiazole ring is through the Hantzsch synthesis, utilizing a phenacyl halide as the three-carbon building block. mdpi.com As detailed in section 2.1.2, reacting a 2-halo-1-phenylethanone (e.g., phenacyl bromide) with a thioamide derivative reliably yields a 4-phenylthiazole. nanobioletters.commdpi.com
This method's regioselectivity is a key advantage, as the cyclization mechanism inherently places the aryl group from the phenacyl bromide at the 4-position of the resulting thiazole. This strategy has been used to synthesize a variety of 4-phenyl-1,3-thiazole derivatives by reacting 2-bromoacetophenone (B140003) with different thiosemicarbazones or thioamides. mdpi.com
Derivatization and Targeted Structural Modifications of the this compound Scaffold
The this compound structure serves as a versatile scaffold that can be further modified to produce a range of functionalized analogues. Derivatization can occur at the vinyl group, the phenyl ring, or by modifying functional groups introduced during the initial synthesis.
The vinyl group is a highly reactive handle for further chemical transformations. It can participate in polymerization reactions, leading to poly(vinylthiazole) materials. smolecule.com It is also an excellent dienophile in [4+2] cycloaddition reactions, as demonstrated by the reactions of 2-amino-4-vinylthiazoles with nitroalkenes to create complex polycyclic structures. nih.govacs.org
The phenyl ring can undergo electrophilic aromatic substitution, although the specific conditions would need to be optimized to account for the directing effects of the thiazole substituent.
Furthermore, if the synthesis is conducted using thiourea, the resulting 2-amino-4-phenylthiazole provides a key functional group for extensive derivatization. This amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions to build more complex molecules. For instance, 2-amino-4-phenylthiazole intermediates have been condensed with various anhydrides to produce phenylthiazole acids nih.gov or reacted with chloroacetyl chloride to create amide derivatives. mdpi.com These modifications are crucial for tuning the molecule's chemical and biological properties. General derivatization techniques, such as reacting amine or hydroxyl groups with reagents like benzoyl chloride or acetic anhydride (B1165640), are widely applicable in this context. libretexts.orgresearchgate.net
Functionalization of the Thiazole Ring System
The aromatic thiazole ring of this compound can be functionalized through several synthetic methodologies, including cycloaddition reactions and electrophilic substitution. These methods provide pathways to introduce new ring systems and functional groups, thereby expanding the chemical space of this class of compounds.
A notable strategy for the functionalization of the thiazole ring in 4-alkenylthiazoles is through their participation in Diels-Alder reactions. researchgate.netwikipedia.org In these reactions, the 4-alkenylthiazole acts as a diene, involving the double bond of the vinyl group and the C4-C5 double bond of the thiazole ring. researchgate.netacs.org This cycloaddition provides a powerful tool for constructing polycyclic systems containing the thiazole moiety. The reactivity of the thiazole diene system is influenced by the substituents on the thiazole ring. For instance, the presence of an amino group at the 2-position can enhance the reactivity of 4-alkenylthiazoles in [4+2] cycloaddition reactions with electron-deficient dienophiles. researchgate.netacs.org While thiazoles are generally considered to have significant aromatic stabilization, making them less reactive in Diels-Alder reactions, the presence of an activating group can overcome this barrier. wikipedia.orgacs.org
The reactions of 4-alkenyl-2-phenylthiazoles with dienophiles such as maleimides and maleic anhydride proceed with high stereocontrol, typically yielding endo-cycloadducts in good to excellent yields. researchgate.net The primary cycloadducts can sometimes undergo further transformations like 1,3-hydrogen shifts or dehydrogenation under the reaction conditions. researchgate.net Computational studies have suggested that for 2-phenyl-substituted 4-styrylthiazoles, both concerted and stepwise pathways for the Diels-Alder reaction are possible. researchgate.net
Another approach to functionalize the thiazole ring is through electrophilic substitution reactions. For example, the Vilsmeier-Haack reaction has been employed on 4-phenyl-2-aminothiazole derivatives, which are close analogues of the target compound. researchgate.net This reaction introduces a formyl group onto the thiazole ring, which can then serve as a handle for further synthetic modifications. researchgate.net
Table 1: Examples of Thiazole Ring Functionalization
| Starting Material | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 4-Alkenyl-2-phenylthiazole | N-Substituted Maleimide | endo-Cycloadduct | researchgate.net |
| 4-Alkenyl-2-phenylthiazole | Maleic Anhydride | endo-Cycloadduct | researchgate.net |
| 4-Phenyl-2-aminothiazole derivative | POCl₃, DMF | Formylated thiazole | researchgate.net |
Directed Modifications of the Phenyl and Vinyl Substituents
Modification of the phenyl ring can be achieved by employing standard aromatic substitution reactions. Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups onto the phenyl ring. byjus.com The position of substitution (ortho, meta, or para) will be directed by the existing thiazole substituent and the reaction conditions. Furthermore, metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, can be utilized to form new carbon-carbon bonds on the phenyl ring, provided a suitable handle like a halogen atom is present. mdpi.comnih.govrsc.org The synthesis of analogues with substituted phenyl rings can also be accomplished by starting with appropriately substituted precursors, for example, by using a substituted 2-bromoacetophenone in a Hantzsch-type thiazole synthesis. arkat-usa.org
The vinyl group is also amenable to a variety of chemical transformations. One common strategy is the Wittig reaction, which can be used to construct the vinyl group itself, allowing for the introduction of substituents on the vinyl moiety. researchgate.net Another powerful method for modifying the vinyl group is olefin cross-metathesis. This reaction allows for the exchange of the vinylidene fragment with other olefins, providing a direct route to a wide array of functionalized analogues.
The reactivity of the vinyl group can be influenced by the electronic nature of the thiazole ring. nih.gov Electron-withdrawing or electron-donating groups on the thiazole can modulate the electrophilicity of the vinyl double bond, affecting its susceptibility to nucleophilic attack or its participation in cycloaddition reactions. nih.gov For instance, the synthesis of various 2-styrylthiazole derivatives, which are essentially 4-phenyl-2-vinylthiazoles with an additional phenyl group on the vinyl substituent, has been achieved. arkat-usa.orgresearchgate.net These syntheses often start from substituted cinnamic acids, demonstrating a method where the "vinyl" part is constructed with a phenyl substituent already in place. arkat-usa.org
Table 2: Examples of Phenyl and Vinyl Group Modifications
| Modification Target | Reaction Type | Reagents/Method | Product Feature | Reference |
|---|---|---|---|---|
| Phenyl Ring | Electrophilic Substitution | Nitrating or halogenating agents | Substituted phenyl group | byjus.com |
| Phenyl Ring | Cross-Coupling | Suzuki or Heck reaction | Biaryl or substituted alkene on phenyl | mdpi.comnih.gov |
| Vinyl Group | Wittig Reaction | Phosphonium ylide | Substituted vinyl group | researchgate.net |
| Vinyl Group | Olefin Cross-Metathesis | Grubbs' catalyst, olefin | Functionalized vinyl group | N/A |
| Vinyl Group (as styryl) | Hantzsch Synthesis | Substituted cinnamic acid derivative | Substituted phenyl on vinyl | arkat-usa.orgresearchgate.net |
Reactivity and Mechanistic Investigations of 4 Phenyl 2 Vinylthiazole Derivatives
Polymerization and Copolymerization Behavior of Vinylthiazole Monomers
The presence of a vinyl group attached to the thiazole (B1198619) ring in 4-phenyl-2-vinylthiazole allows it to undergo polymerization through various mechanisms. The reactivity of the vinyl group is influenced by the electronic properties of the phenyl-substituted thiazole ring, which can affect the stability of the propagating species.
Free-radical polymerization is a common method for polymerizing vinyl monomers. The process is typically initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate free radicals. These radicals then attack the vinyl group of the this compound monomer, initiating the polymerization process. The polymerization proceeds through three main steps: initiation, propagation, and termination. uomustansiriyah.edu.iqmdpi.com
Initiation: The process begins with the generation of free radicals from an initiator, which then add to a monomer molecule to form a monomer radical. mdpi.com
Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. uomustansiriyah.edu.iq
Termination: The growth of the polymer chain is halted by either the combination of two growing chains or by disproportionation. youtube.com
The rate of polymerization in free-radical systems is generally proportional to the concentration of the monomer and the square root of the initiator concentration. youtube.com The conditions for the radical polymerization of this compound, such as temperature, initiator concentration, and solvent, can be optimized to control the molecular weight and polydispersity of the resulting polymer.
| Parameter | Typical Range/Conditions | Influence on Polymerization |
|---|---|---|
| Initiator | AIBN, Benzoyl Peroxide | Source of primary radicals to start the polymerization. |
| Temperature | 50-100 °C | Affects the rate of initiator decomposition and propagation. |
| Solvent | Toluene, Dioxane, DMF | Can influence the solubility of the monomer and polymer, and may participate in chain transfer reactions. |
| Monomer Concentration | 1-5 M | Directly affects the rate of polymerization and the molecular weight of the polymer. |
Anionic polymerization is a form of chain-growth polymerization initiated by anions. wikipedia.org This method is particularly suitable for vinyl monomers that possess electron-withdrawing groups capable of stabilizing the propagating anionic species through resonance. eresearchco.com The thiazole ring, being an electron-deficient aromatic system, can potentially stabilize a carbanion on the adjacent carbon atom, making this compound a candidate for anionic polymerization.
The initiation of anionic polymerization typically involves a strong nucleophile, such as an organolithium compound (e.g., n-butyllithium), which adds to the vinyl group of the monomer. semanticscholar.orguni-bayreuth.de A key feature of anionic polymerization, when conducted under high-purity conditions, is its "living" nature. wikipedia.orgsemanticscholar.org This means that there are no inherent termination steps, and the polymer chains will continue to grow as long as the monomer is available. semanticscholar.org This living character allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures like block copolymers. wikipedia.org
The structure of the resulting polymer is highly dependent on the reaction conditions. The choice of initiator, solvent, and temperature can influence the stereochemistry of the polymer chain (tacticity) and the occurrence of side reactions. For instance, polar solvents like tetrahydrofuran (THF) can solvate the counter-ion, leading to a more reactive "free" anion and a faster polymerization rate. uni-bayreuth.de
| Aspect | Description | Impact on Polymer Structure |
|---|---|---|
| Initiators | Organolithium compounds (e.g., n-BuLi), sodium naphthalenide. uni-bayreuth.de | The choice of initiator can affect the initiation rate and the nature of the propagating species. |
| Solvents | Polar (e.g., THF) or non-polar (e.g., hexane). | Solvent polarity influences the ion-pair structure of the propagating chain end, affecting reactivity and stereochemistry. |
| Temperature | Typically low temperatures (-78 °C to 0 °C) are used. | Lower temperatures help to minimize side reactions and can influence the stereoregularity of the polymer. |
| "Living" Nature | Absence of termination in pure systems. semanticscholar.org | Allows for the synthesis of polymers with controlled molecular weight, low polydispersity, and the formation of block copolymers. wikipedia.org |
Rp = kpM1/2
Where:
kp is the rate constant for propagation.
[M] is the monomer concentration.
f is the initiator efficiency.
kd is the rate constant for initiator decomposition.
[I] is the initiator concentration.
kt is the rate constant for termination.
This relationship shows that the rate of polymerization is directly proportional to the monomer concentration and the square root of the initiator concentration. youtube.com By carefully controlling these parameters, as well as the reaction temperature, it is possible to manipulate the rate of polymerization and, consequently, the molecular weight of the resulting polymer.
Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer enhanced control over the polymerization process. beilstein-journals.org These methods introduce a mediating agent that reversibly deactivates the growing polymer chains, leading to a more controlled and "living-like" polymerization. This allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.
Poly(vinyl thiazolium) systems are a class of poly(ionic liquid)s (PILs) that can be derived from poly(vinylthiazole). These materials are synthesized by the quaternization of the nitrogen atom in the thiazole ring of the polymer. For a polymer derived from this compound, this would involve reacting the polymer with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to introduce a positive charge on the thiazole ring and an associated counter-anion.
The resulting poly(vinyl thiazolium) salts possess the properties of both polymers and ionic liquids. They are typically solids with high thermal stability and ionic conductivity. The characteristics of these PILs, such as their solubility, thermal properties, and electrochemical behavior, can be tuned by varying the structure of the polymer backbone, the nature of the alkyl group introduced during quaternization, and the type of counter-anion. researchgate.net For example, the anion can be exchanged to modify the polymer's properties. researchgate.net These materials have potential applications in various fields, including as polymer electrolytes in batteries and as antimicrobial agents.
| Step | Description | Resulting Characteristics |
|---|---|---|
| Polymerization | Polymerization of the vinylthiazole monomer (e.g., this compound). | Formation of a neutral poly(vinylthiazole) precursor. |
| Quaternization | Reaction of the polymer with an alkylating agent (e.g., methyl iodide). researchgate.net | Introduction of a positive charge on the thiazole ring, forming a poly(vinyl thiazolium) salt. |
| Anion Exchange | Replacement of the initial counter-anion (e.g., iodide) with other anions. researchgate.net | Modification of physical and chemical properties such as solubility and thermal stability. |
Pericyclic Reactions, Specifically Cycloadditions
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. The Diels-Alder reaction is a prominent example of a pericyclic cycloaddition. wikipedia.org
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com While the thiazole ring itself is aromatic and generally unreactive as a diene, 4-alkenylthiazoles can behave as all-carbon dienes in Diels-Alder reactions. In this case, the diene system is composed of the double bond in the alkenyl side chain and the C4=C5 double bond of the thiazole ring.
For this compound, the vinyl group at the 2-position is not part of a conjugated system with the thiazole ring in a way that would facilitate its participation as a diene in a standard Diels-Alder reaction. However, related 4-alkenylthiazoles have been shown to react with dienophiles. The reactivity in these reactions is influenced by the nature of the dienophile, with electron-poor dienophiles generally being more reactive. The reaction can proceed with high stereocontrol, often yielding the endo-cycloadduct as the major product. The initial cycloadducts can sometimes undergo further transformations under the reaction conditions. The study of Diels-Alder reactions involving vinyl heterocycles, such as vinylimidazoles, has also demonstrated their utility in synthesis, with reactions sometimes proceeding even at room temperature. mdpi.comresearchgate.net
Analysis of Stereoselectivity and Regioselectivity in Cycloaddition Pathways
While the aromatic stabilization of the thiazole ring generally makes it a reluctant participant in Diels-Alder reactions, the introduction of an amino group at the 2-position and an alkenyl group at the 4-position significantly enhances its reactivity. These 4-alkenyl-2-aminothiazoles act as effective "in-out" dienes, where the cycloaddition occurs between the vinyl substituent and the C4-C5 double bond of the thiazole ring. nih.govacs.orgresearchgate.net
Studies on related 4-alkenyl-2-dialkylaminothiazole systems reacting with nitroalkenes have demonstrated exceptional control over selectivity:
Site Selectivity : The reaction exclusively involves the side-chain double bond, confirming the role of the vinylthiazole as an "in–out" diene. nih.govresearchgate.net
Regioselectivity : The cycloaddition of 4-alkenyl-2-aminothiazoles with nitroalkenes consistently yields the 6-nitro-substituted tetrahydrobenzothiazole. This outcome is attributed to a stepwise mechanism initiated by a nucleophilic attack from the C-5 position of the thiazole onto the most electron-deficient carbon of the nitroalkene. nih.govacs.orgresearchgate.net This regiochemical preference is driven by the electronic properties of the thiazole ring, where the C5 position is sufficiently electron-rich to initiate the reaction. nih.govresearchgate.net
Diastereoselectivity : These transformations often proceed with a high degree of diastereoselectivity. For instance, the reaction between 2-dimethylamino-4-(prop-1-en-2-yl)thiazole and (E)-β-nitrostyrene yields a single diastereomer of the resulting tetrahydrobenzothiazole. nih.govacs.org Computational studies suggest that this selectivity arises from the stabilization of specific transition states, particularly the exo-transition state, which can be favored by factors like phenyl substitution on the dienophile. nih.govresearchgate.net
The mechanism is often described as a polar, concerted but highly asynchronous, or even a stepwise process involving a zwitterionic intermediate. nih.govacs.org The high degree of regio- and diastereoselectivity observed makes these cycloaddition pathways valuable for constructing complex polycyclic structures. nih.govresearchgate.net
Post-Cycloaddition Transformations, Including 1,3-Hydrogen Migration and Aromatization
A key feature of the cycloaddition reactions involving 4-alkenyl-2-aminothiazoles is the spontaneous transformation of the initial cycloadduct. The isolated products are typically not the primary [4+2] adducts but rather the result of a subsequent 1,3-hydrogen migration (also referred to as a 1,3-proton shift). nih.govacs.org
This post-cycloaddition rearrangement is a thermodynamically favorable process driven by the re-aromatization of the thiazole ring. nih.govacs.org The initial cycloaddition disrupts the aromaticity of the thiazole system, creating a dihydrobenzothiazole intermediate. A subsequent intermolecular 1,3-hydrogen migration restores the stable aromatic thiazole core, leading to the final 2-amino-4,5,6,7-tetrahydrobenzothiazole product. nih.govacs.org
For example, in the reaction of 2-dimethylamino-4-(prop-1-en-2-yl)thiazole with (E)-β-nitrostyrene, the isolated product is the result of both the initial [4+2] cycloaddition and this immediate 1,3-H shift. nih.govacs.org This tandem sequence—cycloaddition followed by aromatization—is a common pathway observed in these reactions, providing a direct route to stable, highly substituted tetrahydrobenzothiazole derivatives. nih.govacs.org In some cases, depending on the reaction conditions and substrates, minor products such as Michael adducts can also be formed from the same proposed zwitterionic intermediate via an alternative intermolecular 1,3-hydrogen migration pathway. nih.govacs.org
Cross-Coupling and Other Advanced Carbon-Carbon Bond Forming Reactions
Role of Thiazole-Based Ligands in Palladium-Catalyzed Cross-Coupling Methodologies
Derivatives of 4-phenylthiazole (B157171) have emerged as effective and accessible ligands for palladium(II) catalysts used in Suzuki-Miyaura aryl cross-coupling reactions. cdnsciencepub.comcdnsciencepub.comresearchgate.net Specifically, 2-methyl-4-phenyl-1,3-thiazole and 2-amino-4-phenyl-1,3-thiazole have been successfully employed to create air-stable organometallic palladium(II) complexes. cdnsciencepub.comcdnsciencepub.comresearchgate.net
In these complexes, the phenylthiazole ligand coordinates to the palladium center in a bidentate fashion. X-ray crystallography has confirmed that the ligand attaches through the nitrogen atom of the thiazole ring and via C-H activation at the ortho-carbon of the phenyl ring, forming a stable palladacycle. cdnsciencepub.comresearchgate.net
These palladium complexes have demonstrated notable catalytic activity for the Suzuki-Miyaura coupling of various aryl bromides and iodides with arylboronic acids. The catalysts are effective without the need for an added reducing agent and exhibit broad functional group tolerance, proving compatible with substrates containing carbonyls, amines, and phenols. cdnsciencepub.comcdnsciencepub.comresearchgate.net
| Aryl Halide | Boronic Acid | Catalyst | Yield (%) |
|---|---|---|---|
| 4-Bromotoluene | Phenylboronic acid | Pd-complex with 2-methyl-4-phenylthiazole | 95 |
| 4-Bromoanisole | Phenylboronic acid | Pd-complex with 2-methyl-4-phenylthiazole | 88 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd-complex with 2-methyl-4-phenylthiazole | 92 |
| 4-Bromoacetophenone | Phenylboronic acid | Pd-complex with 2-amino-4-phenylthiazole (B127512) | 85 |
| 4-Iodophenol | Phenylboronic acid | Pd-complex with 2-amino-4-phenylthiazole | 78 |
Copper-Catalyzed Photo-ATRA-Type Reactions Involving 2-Phenyl-4-vinylthiazole as Substrate
The vinyl group of thiazole derivatives can participate in advanced carbon-carbon and carbon-oxygen bond-forming reactions. 2-Phenyl-4-vinylthiazole has been identified as a viable substrate in a copper-catalyzed, visible-light-induced three-component asymmetric photo-atom transfer radical addition (ATRA)-type reaction.
This process enables a highly enantioselective intermolecular C-O cross-coupling. In this reaction, the vinyl group of 2-phenyl-4-vinylthiazole serves as the radical acceptor. The reaction involves an alkene, an oxime ester (as a radical precursor), and a carboxylic acid (as an O-nucleophile). The methodology successfully accommodates heterocyclic alkenes like 2-phenyl-4-vinylthiazole, producing the desired cross-coupled products with moderate yields and good enantioselectivity. This demonstrates the potential for developing challenging enantioselective C-O bond-forming cross-coupling reactions based on benzylic-type radicals.
Coordination Chemistry and Ligand Design Principles
Design and Synthesis of Thiazole-Based Ligands for Transition Metal Complexes
The thiazole ring, with its distinct hard nitrogen and soft sulfur donor atoms, is a versatile scaffold for designing ligands for transition metal complexes. nih.gov The 4-phenylthiazole framework, in particular, has been utilized in the synthesis of ligands for various metals, including palladium, nickel, and zinc. cdnsciencepub.comnih.govirapa.orgresearchgate.netirapa.org
The synthesis of these ligands is often straightforward, and their electronic and steric properties can be readily tuned by introducing different substituents at the 2- and 5-positions of the thiazole ring or on the phenyl group. nih.gov For example, Schiff base ligands derived from thiazole derivatives can be synthesized and subsequently coordinated with transition metals like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). orientjchem.orgresearchgate.netorientjchem.org
Elucidation of Metal-Ligand Binding Modes and Coordination Sites
The coordination chemistry of thiazole-containing ligands is a rich and varied field, owing to the presence of multiple potential donor atoms. Thiazoles, as five-membered heteroaromatic rings, inherently possess a nitrogen atom with a lone pair of electrons and a sulfur atom, both of which can act as coordination sites for metal ions. nih.govresearchgate.net The specific binding mode and the resulting geometry of the metal complex are influenced by several factors, including the nature of the metal ion, the substituents on the thiazole ring, and the reaction conditions.
In general, the nitrogen atom of the thiazole ring is a common and strong coordination site. nih.gov This is attributed to its character as a hard base, making it suitable for coordinating with a variety of hard and borderline metal ions. nih.gov The sulfur atom, being a soft base, can also participate in coordination, particularly with soft metal ions. nih.gov
While extensive research has been conducted on the coordination chemistry of various thiazole derivatives, a detailed experimental elucidation of the metal-ligand binding modes and specific coordination sites for This compound and its direct derivatives is not extensively documented in publicly available scientific literature. Spectroscopic and crystallographic studies on complexes of closely related molecules, such as those derived from 4-phenyl-2-aminothiazole or other substituted phenylthiazoles, often indicate coordination through the thiazole ring nitrogen and a substituent group, forming a chelate. semanticscholar.org However, the direct involvement of the vinyl group at the 2-position of this compound in metal coordination has not been specifically detailed.
Therefore, while the general principles of thiazole coordination chemistry provide a framework for predicting potential binding modes, specific research findings, including detailed data tables of bond lengths and angles for metal complexes of this compound, are not available at this time. Further experimental studies would be required to fully elucidate these structural details.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical methods are employed to model the electronic characteristics of 4-Phenyl-2-vinylthiazole, providing a foundational understanding of its stability and reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.
For thiazole (B1198619) derivatives, the presence of electron-donating or withdrawing groups significantly influences the FMO energies. In related vinylthiazole compounds, an amino group at the 2-position has been shown to cause a slight increase in the HOMO energy levels compared to methyl or phenyl substituents. For instance, the HOMO value for 2-amino-4-vinylthiazole is reported as -7.98 eV, which is slightly higher than that of 2-phenyl-4-vinylthiazole (-8.01 eV). A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com Computational studies on similar heterocyclic systems often utilize Density Functional Theory (DFT) methods, such as B3LYP with a 6-311G(d,p) basis set, to calculate these orbital energies. mdpi.com
Table 1: Frontier Molecular Orbital (FMO) Parameters for Thiazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2-amino-4-vinylthiazole | -7.98 | Not specified | Not specified |
| 2-phenyl-4-vinylthiazole | -8.01 | Not specified | Not specified |
Note: Data for specific HOMO/LUMO energies and the energy gap for this compound is not available in the cited literature. The table includes data from related compounds for comparative context.
Understanding the charge distribution within this compound is essential for predicting its behavior in chemical reactions, particularly those involving electrophilic or nucleophilic attack. Methods like Natural Bond Orbital (NBO) analysis are used to study charge delocalization and intramolecular interactions. nih.gov The distribution of electron density, often visualized using a Molecular Electrostatic Potential (MEP) map, highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
In thiazole-containing compounds, the nitrogen and sulfur heteroatoms, along with the π-systems of the phenyl and vinyl groups, play a crucial role in determining the charge distribution. The nitrogen atom is typically a site of negative potential (nucleophilic), while the hydrogen atoms of the rings are regions of positive potential. This information is vital for predicting sites of protonation, hydrogen bonding, and interaction with other molecules.
Mechanistic Elucidation through Density Functional Theory (DFT)
DFT is a robust computational method for investigating the mechanisms of chemical reactions, providing detailed information about reaction pathways, transition states, and energy barriers.
For reactions involving this compound, such as cycloadditions or electrophilic additions to the vinyl group, DFT calculations can map out the potential energy surface. This analysis helps identify the most favorable reaction pathways by locating and characterizing the structures of reactants, transition states (TS), intermediates, and products. researchgate.netnih.gov
In studies of related 4-alkenyl-2-aminothiazoles, DFT calculations have been used to explore the mechanisms of [4+2] cycloaddition reactions. nih.gov These studies analyze the different possible approaches of the reactants (e.g., endo vs. exo) and determine the structures of the corresponding transition states. The calculations can reveal whether a reaction is likely to proceed through a concerted or a stepwise mechanism, for instance, via a zwitterionic intermediate. nih.gov The geometry of the transition state provides insight into the bond-forming and bond-breaking processes that occur during the reaction.
By calculating the energies of all stationary points along a reaction pathway, an energy profile can be constructed. This profile illustrates the activation energy (the energy difference between the reactants and the transition state), which is a key determinant of the reaction rate. researchgate.net Lower activation energies correspond to faster reactions.
DFT studies on the cycloaddition reactions of similar thiazole dienes with dienophiles have shown that the relative energies of different transition states (e.g., TS-exoA vs. TS-endoB) can predict the observed stereoselectivity and regioselectivity of the products. nih.gov These computational energy profiles provide a quantitative basis for understanding experimental outcomes and can guide the design of new synthetic routes. researchgate.net
Molecular Dynamics Simulations in Surface Adsorption and Interaction Studies
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. This method is particularly useful for investigating the interaction of molecules like this compound with surfaces or within complex environments, such as in a solvent or a biological system. researchgate.netresearchgate.net
MD simulations can model the adsorption process of a molecule onto a material's surface, such as a metal or a polymer. frontiersin.org For example, simulations can reveal the preferred orientation of the molecule on the surface, the strength of the adsorption (adsorption energy), and the nature of the intermolecular forces involved (e.g., van der Waals forces, hydrogen bonding). researchgate.net Such studies are relevant for applications in catalysis, sensor technology, and the development of corrosion inhibitors, where the interaction between an organic molecule and a surface is critical. While specific MD studies on this compound were not found, the methodology has been applied to study the adsorption of other organic molecules on surfaces like TiO2 and cellulose (B213188) nanocrystals. researchgate.netresearchgate.net
Lack of Publicly Available Research Prevents In-Depth Analysis of this compound's Computational Chemistry
Despite a thorough search of scientific literature and chemical databases, no specific research focused on the computational chemistry and theoretical structure-property relationships of the compound This compound could be identified. As a result, the generation of a detailed and scientifically accurate article on this specific topic, as requested, is not possible at this time.
The inquiry requested an in-depth analysis of the "Theoretical Prediction and Interpretation of Structure-Property Relationships" for this compound, complete with data tables and detailed research findings. This would typically involve discussing studies that utilize methods such as:
Density Functional Theory (DFT): To calculate the molecule's optimized geometry, electronic properties (such as HOMO-LUMO energy gap), vibrational frequencies, and molecular electrostatic potential. These calculations help in understanding the molecule's reactivity, stability, and potential interaction sites.
Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate the structural features of this compound and its analogs with their biological activity or physical properties. Such models are crucial for predicting the properties of new, related compounds.
Molecular Docking and Molecular Dynamics Simulations: To predict how this compound might bind to a biological target (like a protein or enzyme) and to understand the stability and dynamics of this interaction over time.
While extensive research exists on the computational analysis of the broader class of thiazole and 4-phenylthiazole (B157171) derivatives, these studies focus on compounds with different functional groups at the 2-position, such as amino, hydrazone, or various heterocyclic moieties. The unique electronic and steric influences of the vinyl group at the 2-position mean that extrapolating findings from these other derivatives to this compound would be scientifically unsound and speculative.
The creation of an authoritative article as outlined requires specific, published data from peer-reviewed research directly investigating this compound. Without such foundational data, any attempt to generate the requested content would not meet the standards of scientific accuracy and would be considered unsubstantiated.
Researchers and chemists interested in this particular compound may find this gap in the literature as an opportunity for future investigation into its unique chemical and physical properties through computational methods.
Applications in Advanced Materials Science
Polymeric Materials Development from Vinylthiazole Monomers
The presence of the vinyl group on the thiazole (B1198619) ring allows 4-Phenyl-2-vinylthiazole to act as a monomer, participating in polymerization reactions to form long-chain macromolecules. The resulting polymers derive unique functionalities from the inherent properties of the thiazole and phenyl moieties.
The development of functional polymers often involves copolymerization, where the vinylthiazole monomer is combined with other monomers to achieve a desired balance of properties. This approach allows for the tuning of characteristics such as solubility, thermal stability, and mechanical strength. nih.gov The ability to create polymers with varied functional groups and architectures opens avenues for designing next-generation materials for specialized applications. mdpi.com
Thiazole-containing polymers are explored for their semiconducting properties due to the electron-deficient nature of the thiazole ring. semanticscholar.org For instance, a semiconducting polymer incorporating thiazolothiazole (TzTz) and dithienothienothiophenebisimide (TBI) units functioned as an ambipolar semiconductor, capable of transporting both holes and electrons. semanticscholar.org Research on related compounds, such as 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA), has shown that the thiazole moiety contributes to its identity as an organic semiconductor with potential uses in organic electronics like organic light-emitting diodes (OLEDs). researchgate.net The polymerization of this compound would lead to a poly(vinylthiazole) derivative, where the conjugated phenyl-thiazole side chains could facilitate charge transport, a key characteristic of semiconducting polymers used in modern electronics. nih.gov
| Property | Description | Relevance to this compound |
| Conjugation | A system of connected p-orbitals with delocalized electrons, typically in molecules with alternating single and multiple bonds. wikipedia.orglibretexts.org | The phenyl ring and thiazole ring are conjugated; polymerization through the vinyl group can extend this conjugation. |
| Semiconductivity | The ability of a material to conduct electricity under certain conditions. In organic materials, this relies on delocalized π electrons. | Thiazole-based polymers have demonstrated semiconducting properties, including ambipolar charge transport. semanticscholar.org |
| Optical Band Gap | The energy difference between the top of the valence band and the bottom of the conduction band. It determines the electronic and optical properties. | A polymer based on a thiazolothiazole unit (PTzTBI) was found to have an optical band gap of 1.73 eV. semanticscholar.org |
This table presents general properties of conjugated and semiconducting polymers and their relevance to materials derived from thiazole-based monomers.
While direct fabrication of hydrogels from this compound is not extensively documented, the functional groups within the monomer offer potential for incorporation into such advanced networks. Supramolecular hydrogels are formed through non-covalent interactions like hydrogen bonding, π-π stacking, and electrostatic interactions. mdpi.com The aromatic phenyl and thiazole rings in the polymer's side chains could participate in π-π stacking, contributing to the self-assembly required for hydrogel formation. Furthermore, the nitrogen and sulfur heteroatoms in the thiazole ring could engage in hydrogen bonding or coordination interactions. nih.gov
Similarly, these non-covalent and reversible interactions are the foundation of many intrinsic self-healing polymeric materials. nih.gov Self-healing polymers are designed to autonomously repair damage. nih.govmdpi.com This functionality often relies on dynamic chemical bonds or supramolecular interactions that can be reformed after being broken. nih.gov The incorporation of vinylthiazole units into a polymer network could introduce sites for reversible interactions, potentially imparting self-healing capabilities to the material. For example, some systems use embedded microcapsules containing a healing agent that is released upon damage to repair a crack. youtube.com Other intrinsic systems rely on the inherent reversibility of the polymer's chemical bonds. mdpi.com
Corrosion Inhibition Research
Development of Thiazole Derivatives as Corrosion Inhibitors
Thiazole derivatives have emerged as a highly effective class of corrosion inhibitors for various metals and alloys, including steel, aluminum, and copper, particularly in acidic environments. scispace.comsemanticscholar.org The efficacy of these compounds stems from their specific molecular structure, which includes heteroatoms (nitrogen and sulfur), an aromatic ring, and π-bonds. scispace.com These features facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents. nih.govjmaterenvironsci.com
Research has specifically investigated 4-phenylthiazole (B157171) derivatives as corrosion inhibitors for 304L stainless steel in hydrochloric acid (HCl) solutions. aminer.orgresearchgate.net Studies have consistently shown that the inhibition efficiency of these derivatives increases with their concentration in the corrosive medium. aminer.orgresearchgate.net The presence of functional groups on the thiazole ring can further enhance their protective capabilities. researchgate.netresearchgate.net For example, electron-donating groups tend to increase inhibition efficiency, while electron-withdrawing groups may decrease it. researchgate.net
The performance of thiazole-based inhibitors is influenced by factors such as the nature of the metal, the type of corrosive environment, and the temperature. jmaterenvironsci.comresearchgate.net Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have confirmed that many thiazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. scispace.comresearchgate.net
Table 1: Inhibition Efficiency of select Thiazole Derivatives
| Inhibitor | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| 4-phenylthiazole derivatives | 304L Stainless Steel | 3.0 M HCl | Increases with concentration | researchgate.net |
| Thiazolyl blue (MTT) | Copper | 3% NaCl | 95.7 | mdpi.com |
| Thiazolidinedione derivatives | Carbon Steel | 1.0 M HCl | 95.0 | mdpi.com |
Mechanistic Understanding of Inhibitor Adsorption on Metal Surfaces
The protective action of thiazole-based corrosion inhibitors is fundamentally due to their adsorption onto the metal surface, creating a barrier that isolates the metal from the aggressive solution. jmaterenvironsci.commdpi.com The mechanism of this adsorption is complex and can involve both physical (electrostatic) and chemical interactions. mdpi.comnih.gov
Adsorption Process:
Physisorption: In acidic solutions, the metal surface is often positively charged, and the heteroatoms in the thiazole ring can become protonated. The electrostatic attraction between the protonated inhibitor molecules and the charged metal surface leads to physical adsorption. mdpi.comnih.gov
Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal. The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons from the aromatic ring, can be donated to the vacant d-orbitals of the metal atoms, forming coordinate covalent bonds. mdpi.commdpi.com This chemical bonding results in a more stable and robust protective film. mdpi.commdpi.com
The adsorption behavior of these inhibitors often follows established adsorption isotherms, such as the Langmuir or Temkin models. scispace.comresearchgate.netmdpi.com The Langmuir isotherm assumes the formation of a monolayer of inhibitor on the metal surface, while the Temkin isotherm accounts for interactions between the adsorbed molecules. scispace.comresearchgate.net Thermodynamic parameters calculated from these isotherms, such as the standard free energy of adsorption (ΔG°ads), provide insight into the nature of the adsorption. Values of ΔG°ads around -20 kJ/mol are typically associated with physisorption, while values of -40 kJ/mol or more negative suggest chemisorption. nih.gov For many thiazole derivatives, the calculated values indicate a mixed-mode adsorption involving both physisorption and chemisorption. mdpi.com
The orientation of the adsorbed molecules on the metal surface also plays a crucial role in inhibition efficiency. Quantum chemical calculations and molecular dynamics simulations suggest that thiazole derivatives tend to adsorb in a parallel orientation to the metal surface, which maximizes surface coverage and the effectiveness of the protective film. researchgate.net
Table 2: Adsorption Characteristics of Thiazole-Based Inhibitors
| Inhibitor Class | Adsorption Model(s) | Type of Adsorption | Key Molecular Features for Adsorption | Reference(s) |
|---|---|---|---|---|
| Thiazole derivatives | Langmuir, Temkin | Mixed (Physisorption & Chemisorption) | N and S heteroatoms, π-electrons, aromatic ring | scispace.comresearchgate.net |
| Thiazolidinediones | Langmuir | Covalent bonding (Chemisorption) | S and O atoms forming bonds with Fe | mdpi.com |
Synthetic Utility in Complex Molecular Construction
Role as Versatile Building Blocks for Novel Heterocyclic Systems
The unique electronic and structural characteristics of 4-phenyl-2-vinylthiazole and its derivatives make them highly effective building blocks for creating diverse heterocyclic frameworks. The conjugated diene system across the vinyl group and the thiazole (B1198619) ring allows these compounds to participate in various cycloaddition and condensation reactions.
A prominent application is their function as "in-out" dienes in [4+2] cycloaddition reactions (Diels-Alder reactions). For instance, 4-alkenyl-2-dialkylaminothiazoles, which are structurally related to this compound, react with dienophiles like nitroalkenes to yield 2-amino-6-nitro-4,5,6,7-tetrahydrobenzothiazoles. nih.gov These reactions proceed with high site-selectivity, regioselectivity, and diastereoselectivity. nih.gov The thiazole ring itself plays a crucial role in activating the diene system and controlling the regiochemical outcome of the cycloaddition. nih.gov
Furthermore, the 4-phenylthiazole (B157171) core can be elaborated into other complex heterocyclic systems. Through multi-step synthetic sequences, the thiazole moiety can be linked to other rings. For example, condensation of 2-hydrazino-4-phenylthiazole (B1196766) with acetophenone, followed by a Vilsmeier-Haack reaction, leads to the formation of 2-(4'-formyl-3'-phenylpyrazol-1-yl)-4-phenylthiazole, effectively fusing a pyrazole (B372694) system onto the thiazole core. jocpr.comresearchgate.net These strategies highlight the role of the 4-phenylthiazole unit as a robust scaffold for generating novel, polycyclic heterocyclic compounds with potential applications in medicinal chemistry and material science. nih.gov
| Precursor | Reagent(s) | Resulting Heterocyclic System | Reaction Type |
| 4-Alkenyl-2-dialkylaminothiazole | Nitroalkene | 2-Amino-6-nitro-4,5,6,7-tetrahydrobenzothiazole | [4+2] Cycloaddition |
| 2-Hydrazino-4-phenylthiazole | Acetophenone, then DMF/POCl₃ | 2-(4'-Formyl-3'-phenylpyrazol-1-yl)-4-phenylthiazole | Condensation / Vilsmeier-Haack |
| 2-Amino-4-phenylthiazole (B127512) | Phenyl isothiocyanate | N-(4-phenylthiazol-2-yl)-N'-phenylthiourea | Nucleophilic Addition |
Application as Precursors in the Formal Synthesis of Advanced Pharmaceutical Intermediates (e.g., Pramipexole)
The synthetic versatility of vinylthiazole derivatives is particularly valuable in the pharmaceutical industry for the construction of active pharmaceutical ingredients (APIs). A notable example is the use of these compounds in the formal synthesis of Pramipexole, a dopamine (B1211576) agonist used in the treatment of Parkinson's disease. nih.govnewdrugapprovals.orggoogle.com
The synthesis leverages the previously mentioned [4+2] cycloaddition reaction. A 4-alkenyl-2-aminothiazole derivative serves as the key starting material, which, upon reaction with nitroethylene, forms a 4,5,6,7-tetrahydrobenzo[d]thiazole derivative. nih.gov This resulting cycloadduct is a crucial intermediate and a direct precursor to the core structure of Pramipexole. nih.gov The strategic advantage of this method lies in its ability to efficiently construct the bicyclic system of the drug with a high degree of stereochemical control. nih.gov
Subsequent chemical modifications of this intermediate, such as reduction of the nitro group to an amine and introduction of the propyl group, complete the synthesis of Pramipexole. nih.govlookchem.comgoogle.com This approach demonstrates a novel and efficient synthetic route to a key pharmaceutical agent, underscoring the importance of this compound analogues as advanced building blocks. nih.gov The development of such synthetic routes is critical for producing pharmaceuticals in an economical and scalable manner. google.com
| Synthetic Step | Starting Material | Key Reagents/Conditions | Product/Intermediate | Purpose |
| 1. Cycloaddition | 4-Alkenyl-2-dialkylaminothiazole | Nitroethylene | 2-Amino-6-nitro-4,5,6,7-tetrahydrobenzothiazole | Construction of the core bicyclic ring system. nih.gov |
| 2. Reduction | 2-Amino-6-nitro-4,5,6,7-tetrahydrobenzothiazole | Reducing agent (e.g., H₂, Pd/C) | (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | Conversion of nitro group to the primary amine. lookchem.com |
| 3. Alkylation | (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | Propylating agent (e.g., n-propyl tosylate) | Pramipexole | Introduction of the n-propyl side chain. newdrugapprovals.org |
Strategies for the Construction of Chimeric Molecular Architectures
Chimeric molecules, which combine two or more distinct structural motifs, are of great interest in drug discovery as they can interact with multiple biological targets or exhibit novel pharmacological profiles. The 4-phenylthiazole scaffold is an excellent platform for constructing such molecular hybrids due to the ease with which it can be functionalized and linked to other molecular fragments.
Synthetic strategies often involve building a second heterocyclic ring system directly onto the 4-phenylthiazole core. As mentioned, the reaction of 2-hydrazinyl-4-phenylthiazole with ketones and subsequent cyclization is a powerful method for creating thiazole-pyrazole chimeras. jocpr.comresearchgate.net In these molecules, the two heterocyclic rings are directly fused, creating a rigid and well-defined three-dimensional structure.
Another approach involves linking the 4-phenylthiazole unit to other pharmacophores via a flexible or rigid linker. For example, derivatives of 2-amino-4-phenylthiazole can be acylated to introduce a linker, which can then be coupled to another molecule. researchgate.net This modular approach allows for the systematic exploration of structure-activity relationships by varying the nature of the second pharmacophore and the linker. These synthetic methodologies enable the creation of complex and diverse chimeric molecules, expanding the chemical space accessible for biological screening. semanticscholar.org
| Chimera Type | Constituent Scaffolds | Synthetic Strategy | Example Compound |
| Fused Heterocycle | Thiazole + Pyrazole | Condensation followed by Vilsmeier-Haack reaction | 2-(4'-Formyl-3'-phenylpyrazol-1-yl)-4-phenylthiazole jocpr.comresearchgate.net |
| Fused Heterocycle | Thiazole + Triazole | Reaction of 2-hydrazinyl-4-phenylthiazole with specific precursors | 2-(2-(1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-4-phenylthiazole researchgate.net |
| Linked System | Thiazole + Thiourea (B124793) | Nucleophilic addition | N-(4-phenylthiazol-2-yl)-N'-phenylthiourea semanticscholar.org |
Future Research Directions and Outlook in 4 Phenyl 2 Vinylthiazole Chemistry
Emerging Synthetic Methodologies for Enhanced Control and Efficiency
The future synthesis of 4-Phenyl-2-vinylthiazole is poised to move beyond traditional multi-step processes, which are often characterized by harsh reaction conditions and the generation of significant waste. The focus will be on developing more efficient, controlled, and environmentally benign synthetic routes. Key areas for future investigation include the adoption of green chemistry principles and advanced catalytic systems.
Emerging "green" synthetic strategies, which have been successfully applied to other thiazole (B1198619) derivatives, offer a promising avenue for the synthesis of this compound. cdnsciencepub.comnih.gov These methods prioritize the use of non-toxic catalysts, renewable starting materials, and milder reaction conditions to minimize environmental impact. cdnsciencepub.com Techniques such as microwave-assisted and ultrasound-mediated synthesis are expected to play a crucial role in accelerating reaction times and improving yields. nih.gov The development of one-pot, multi-component reactions will be a significant goal, allowing for the construction of the this compound scaffold in a single, efficient step.
Furthermore, the exploration of novel catalytic systems is anticipated to provide greater control over the synthesis process. This includes the use of heterogeneous catalysts that can be easily recovered and reused, as well as organocatalysts that offer high selectivity and avoid the use of toxic heavy metals. The ability to fine-tune these synthetic methods will be critical for producing high-purity this compound, a prerequisite for its successful application in polymerization and materials science.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, energy efficiency | Optimization of reaction parameters (temperature, time, power) |
| Ultrasound-Mediated Synthesis | Enhanced reaction rates, improved mass transfer | Investigation of sonochemical effects on reaction pathways |
| One-Pot Multi-Component Reactions | High atom economy, reduced waste, simplified procedures | Design of novel reaction cascades for convergent synthesis |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification | Development of robust and selective solid-supported catalysts |
| Organocatalysis | Avoidance of heavy metals, high stereoselectivity | Design of chiral catalysts for asymmetric synthesis of derivatives |
Advancements in Polymer Design and Multifunctional Material Development
The presence of a vinyl group in this compound makes it an ideal monomer for the creation of novel polymers, tentatively named poly(this compound). Future research in this area will focus on controlling the polymerization process to tailor the polymer's properties and on exploring the development of multifunctional materials with advanced capabilities.
Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, will be instrumental in synthesizing well-defined polymers with controlled molecular weights and narrow polydispersity. This level of control will enable the creation of block copolymers, where poly(this compound) segments can be combined with other polymer blocks to create materials with unique self-assembly behaviors and properties.
A particularly exciting avenue of research will be the development of stimuli-responsive polymers based on this compound. The thiazole ring, with its nitrogen and sulfur atoms, can potentially respond to changes in pH, temperature, or the presence of metal ions. This could lead to the creation of "smart" materials that change their properties, such as solubility or conformation, in response to external triggers. Such materials could find applications in drug delivery, sensors, and smart coatings.
The incorporation of the thiazole moiety into polymer backbones is also a promising strategy for developing materials with interesting electronic and optical properties. arizona.edursc.orgacs.orgnsrrc.org.twacs.org Research into conjugated polymers containing the 4-phenylthiazole (B157171) unit could lead to new organic semiconductors for applications in flexible electronics, solar cells, and light-emitting diodes. acs.orgnsrrc.org.twacs.org
| Polymer Architecture | Key Properties to Investigate | Potential Applications |
| Homopolymers | Thermal stability, refractive index, conductivity | High-performance plastics, dielectric materials |
| Block Copolymers | Self-assembly, microphase separation | Nanostructured materials, drug delivery vehicles |
| Stimuli-Responsive Polymers | pH/thermo-responsiveness, ion-binding | Smart hydrogels, sensors, controlled release systems |
| Conjugated Polymers | Electronic conductivity, photoluminescence | Organic electronics, solar cells, light-emitting diodes |
New Frontiers in Catalysis and Coordination Chemistry
The thiazole ring is a well-known ligand in coordination chemistry, capable of binding to a variety of metal ions through its nitrogen and sulfur atoms. researchgate.netresearchgate.net The unique electronic properties of the this compound ligand, combined with its ability to be incorporated into polymeric structures, opens up new frontiers in the design of advanced catalysts and coordination complexes.
Future research will likely focus on the synthesis and characterization of metal complexes of this compound. These complexes could exhibit novel catalytic activities, with the phenyl and vinyl groups allowing for fine-tuning of the electronic and steric environment around the metal center. cdnsciencepub.com The exploration of these complexes as catalysts for a range of organic transformations, such as cross-coupling reactions and oxidation catalysis, is a promising area of investigation. cdnsciencepub.com
Moreover, the polymerization of this compound offers the potential to create polymer-supported catalysts. By immobilizing catalytically active metal centers onto a poly(this compound) backbone, it may be possible to develop highly stable and recyclable catalytic systems. These materials would combine the advantages of homogeneous catalysis (high activity and selectivity) with the benefits of heterogeneous catalysis (ease of separation and reuse).
The coordination chemistry of poly(this compound) itself is another exciting research direction. The polymer chain, with its repeating thiazole units, could act as a multidentate ligand, capable of binding multiple metal ions to create novel coordination polymers and metal-organic frameworks (MOFs). These materials could have applications in gas storage, separation, and sensing.
| Catalyst/Complex Type | Research Focus | Potential Catalytic Applications |
| Monomeric Metal Complexes | Synthesis, structural characterization, electronic properties | Homogeneous catalysis (e.g., Suzuki coupling, hydrogenation) |
| Polymer-Supported Catalysts | Immobilization of metal centers, catalyst stability and recyclability | Heterogeneous catalysis, continuous flow reactions |
| Coordination Polymers/MOFs | Self-assembly with metal ions, porosity, guest-binding | Gas storage and separation, chemical sensing |
Interdisciplinary Research Opportunities for Advanced Applications
The unique combination of properties offered by this compound and its potential polymers creates a wealth of opportunities for interdisciplinary research, bridging chemistry with materials science, biology, and engineering.
In the field of materials science, the development of thiazole-containing polymers with tailored electronic properties could lead to new materials for organic electronics. acs.orgnsrrc.org.tw For instance, imide-functionalized thiazole-based polymers have already shown promise as n-type semiconductors. acs.orgnsrrc.org.tw The investigation of poly(this compound) in organic field-effect transistors (OFETs) and polymer solar cells is a logical next step. acs.org Furthermore, the high refractive index often associated with sulfur-containing polymers suggests that poly(this compound) could be a candidate for advanced optical materials, such as anti-reflective coatings and materials for high-performance lenses.
In the biomedical field, the potential for stimuli-responsive behavior opens up possibilities for the development of advanced drug delivery systems. Hydrogels based on poly(this compound) could be designed to release therapeutic agents in response to specific physiological cues, such as a change in pH in cancerous tissues. The inherent biological activity of many thiazole derivatives also suggests that the polymer itself could have therapeutic properties. nih.gov
Furthermore, the ability of the thiazole moiety to coordinate with metal ions could be exploited for the development of sensors for heavy metals or for the creation of new contrast agents for medical imaging. The interdisciplinary collaboration between chemists, materials scientists, and biomedical researchers will be essential to unlock the full potential of this compound in these advanced applications.
| Interdisciplinary Field | Research Opportunity | Potential Advanced Application |
| Materials Science | Development of semiconducting and optical polymers | Organic electronics, advanced optical coatings |
| Biomedical Engineering | Creation of stimuli-responsive hydrogels | Targeted drug delivery, tissue engineering scaffolds |
| Sensor Technology | Exploitation of metal-ion coordination | Chemical sensors for environmental monitoring |
| Medical Diagnostics | Design of novel metal-complexing polymers | Contrast agents for magnetic resonance imaging (MRI) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
